molecular formula C11H10FNO4 B8229004 (E)-3-(5-Fluoro-2-nitrophenyl)acrylic acid ethyl ester

(E)-3-(5-Fluoro-2-nitrophenyl)acrylic acid ethyl ester

Cat. No.: B8229004
M. Wt: 239.20 g/mol
InChI Key: QIEXLXHNTBGBPQ-ZZXKWVIFSA-N
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Description

(E)-3-(5-Fluoro-2-nitrophenyl)acrylic acid ethyl ester is an organic compound that belongs to the class of acrylic acid esters It is characterized by the presence of a fluoro and nitro group on the phenyl ring, which is conjugated with an acrylic acid ester moiety

Properties

IUPAC Name

ethyl (E)-3-(5-fluoro-2-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO4/c1-2-17-11(14)6-3-8-7-9(12)4-5-10(8)13(15)16/h3-7H,2H2,1H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEXLXHNTBGBPQ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Fluoro-2-nitrophenyl)acrylic acid ethyl ester typically involves the esterification of (E)-3-(5-Fluoro-2-nitrophenyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this esterification process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of (E)-3-(5-Fluoro-2-nitrophenyl)acrylic acid ethyl ester can be achieved through continuous flow processes. These processes often involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-Fluoro-2-nitrophenyl)acrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Aqueous sodium hydroxide for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Major Products

    Reduction: (E)-3-(5-Amino-2-nitrophenyl)acrylic acid ethyl ester.

    Hydrolysis: (E)-3-(5-Fluoro-2-nitrophenyl)acrylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(5-Fluoro-2-nitrophenyl)acrylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(5-Fluoro-2-nitrophenyl)acrylic acid ethyl ester involves its interaction with various molecular targets. The fluoro and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The ester moiety can also undergo hydrolysis, releasing the active carboxylic acid derivative that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-Fluoro-2-nitrophenyl)acrylic acid: Similar structure but lacks the ester group.

    (E)-3-(5-Chloro-2-nitrophenyl)acrylic acid ethyl ester: Similar structure with a chloro group instead of a fluoro group.

    (E)-3-(5-Fluoro-2-aminophenyl)acrylic acid ethyl ester: Similar structure with an amino group instead of a nitro group.

Uniqueness

(E)-3-(5-Fluoro-2-nitrophenyl)acrylic acid ethyl ester is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

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